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Compound of Interest

Compound Name: Ethyl 2-hydroxyhexanoate

CAS No.: 52089-55-1

Cat. No.: B3021374 Get Quote

Technical Guide for Researchers & Analytical Scientists

Executive Summary & Structural Context
Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1), also known as ethyl 2-hydroxycaproate, is a

pivotal alpha-hydroxy ester used extensively in flavor chemistry (imparting fruity, wine-like

notes) and as a chiral intermediate in pharmaceutical synthesis.[1] Its structural uniqueness lies

in the alpha-position hydroxyl group, which significantly influences its spectroscopic signature

compared to non-substituted fatty esters.

This guide provides a rigorous breakdown of the spectroscopic data (NMR, IR, MS) required for

the identification, structural elucidation, and purity assessment of this compound. The data

presented synthesizes experimental baselines with high-fidelity predictive models standard in

industrial application.

Molecule Identification[1][2][3][4][5][6][7]
IUPAC Name: Ethyl 2-hydroxyhexanoate[1][2]

Molecular Formula:

[1][2]

Molecular Weight: 160.21 g/mol [1][3]
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SMILES:CCCCC(O)C(=O)OCC

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR analysis of Ethyl 2-hydroxyhexanoate is defined by the desheilding effect of the

alpha-hydroxyl group and the ester functionality.

Sample Preparation Protocol
Solvent: Chloroform-d (

) is the standard solvent. Use DMSO-

if OH coupling resolution is required.

Concentration: 10–20 mg of analyte in 0.6 mL solvent for 1H NMR; 50–100 mg for 13C

NMR.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[4][5]

H NMR Data Analysis
The proton spectrum is characterized by the distinct downfield shift of the alpha-proton (H-2)

due to the combined electronegativity of the adjacent oxygen atoms.
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Position
Proton
Type

Chemical
Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
(

, Hz)

Assignme
nt Logic

H-2 Alpha-CH 4.15 – 4.25 dd or t 1H

Deshielded

by -OH and

-COOEt.

H-1' Ester 4.20 – 4.28 Quartet 2H

Typical

ethyl ester

methylene.

Overlaps

with H-2.

-OH Hydroxyl 2.60 – 3.00 Broad s 1H -

Variable;

shift

depends

on

concentrati

on/H-

bonding.

H-3 Beta- 1.60 – 1.80 Multiplet 2H -

Shielded

relative to

H-2 but

deshielded

by beta-

effect.

H-4, H-5 Bulk 1.30 – 1.50 Multiplet 4H -
Methylene

envelope.

H-2' Ester 1.28 – 1.32 Triplet 3H

Typical

ethyl ester

methyl.

H-6 Terminal 0.88 – 0.92 Triplet 3H

Terminal

methyl of

hexanoate

chain.
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C NMR Data Analysis
The carbon spectrum provides confirmation of the ester carbonyl and the secondary alcohol

carbon.

Carbon Type
Chemical Shift (

, ppm)
Assignment Note

C=O (Carbonyl) 175.5 Characteristic ester carbonyl.

C-2 (Alpha-C) 70.5

Significantly deshielded by OH

group (typical range 68-72

ppm).

C-1' (Ester

)
61.5 O-CH2 of the ethyl group.

C-3 34.2
Methylene adjacent to the

chiral center.

C-4 27.0 Middle chain methylene.

C-5 22.5
Methylene beta to terminal

methyl.

C-2' (Ester

)
14.2 Methyl of the ethyl ester.

C-6 (Term.

)
13.9

Terminal methyl of the

hexanoate chain.

Infrared Spectroscopy (IR)
IR analysis is the primary method for rapid functional group verification. The spectrum will

display a "dual-oxygen" signature (Alcohol + Ester).

Key Diagnostic Bands
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Wavenumber (

)
Intensity Functional Group Vibration Mode

3400 – 3550 Broad, Medium O-H
Alcohol O-H stretching

(H-bonded).

2930 – 2960 Strong C-H
Alkyl C-H stretching

(asymmetric).

2860 – 2870 Medium C-H
Alkyl C-H stretching

(symmetric).

1730 – 1750 Strong C=O
Ester carbonyl

stretching.

1180 – 1220 Strong C-O
C-O-C asymmetric

stretching (ester).

1050 – 1100 Medium C-O
C-O stretching

(secondary alcohol).

Mass Spectrometry (MS) - Electron Ionization (EI)
The fragmentation of alpha-hydroxy esters follows specific pathways driven by the stability of

oxygen-stabilized carbocations.

Fragmentation Mechanics
Unlike simple fatty esters, the alpha-hydroxy group directs fragmentation via alpha-cleavage.

Molecular Ion (

): m/z 160 (Often weak or absent).

Base Peak Candidates:

m/z 87: Loss of the carboethoxy group (

). The remaining fragment is the secondary carbocation
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.

m/z 103: Loss of the butyl chain (

). The fragment is

.

m/z 29, 45: Typical ethyl/ethoxy fragments.

Fragmentation Pathway Diagram
The following diagram illustrates the primary dissociation pathways for Ethyl 2-
hydroxyhexanoate under 70 eV EI conditions.

Molecular Ion (M+)
m/z 160

Alpha-Cleavage A
[M - COOEt]+

m/z 87- COOC2H5 (73)

Alpha-Cleavage B
[M - Butyl]+

m/z 103

- C4H9 (57)

Loss of Ethanol
[M - EtOH]+

m/z 114

- C2H5OH (46)
(McLafferty-like)

Click to download full resolution via product page

Figure 1: Proposed EI-MS fragmentation pathways for Ethyl 2-hydroxyhexanoate.

Experimental Validation Protocol (Quality Control)
To ensure data integrity during synthesis or procurement, follow this validation workflow:

Purity Check (GC-MS):
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Column: DB-5 or equivalent non-polar capillary column.[6]

Program: 50°C (2 min)

10°C/min

250°C.

Acceptance Criteria: Single peak >98% area; MS match factor >900 against NIST library.

Water Content:

Perform Karl Fischer titration. High water content will broaden the OH signal in IR and

NMR, potentially obscuring fine splitting.

Chiral Purity (if applicable):

If working with the enantiopure form (e.g., Ethyl (S)-2-hydroxyhexanoate), use chiral GC

(Cyclodextrin-based column) to determine enantiomeric excess (ee).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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